Product packaging for 3-[(2-Phenylquinazolin-4-yl)amino]phenol(Cat. No.:)

3-[(2-Phenylquinazolin-4-yl)amino]phenol

Cat. No.: B5610810
M. Wt: 313.4 g/mol
InChI Key: GVWJIKJZLUZKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Phenylquinazolin-4-yl)amino]phenol is a functionalized quinazolinone derivative designed for medicinal chemistry and drug discovery research. This compound is part of the quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The core 2-phenylquinazolin-4(3H)-one structure is a well-explored pharmacophore, and the incorporation of the 3-aminophenol substituent is a strategic modification intended to enhance biological potential, similar to other 3-substituted analogues reported in the literature . Preliminary quantitative structure-activity relationship (QSAR) studies on similar 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones suggest that substitutions on the 3-amino group can significantly influence antibacterial activity against both Gram-positive and Gram-negative bacteria . Furthermore, various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated promising antitumor properties by targeting critical cellular pathways, such as inhibiting tubulin polymerization or acting as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The specific "anilino" (N-phenyl) linkage at the 3-position is a key feature found in other bioactive quinazoline compounds investigated for their anti-inflammatory and analgesic properties, with some derivatives showing significant COX-2 selectivity . This compound is supplied For Research Use Only and is intended for use in investigative studies, including but not limited to: in vitro antimicrobial screening, cytotoxicity assays, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize this molecule to explore structure-activity relationships within the quinazoline family and to develop novel therapeutic agents targeting a range of pathologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N3O B5610810 3-[(2-Phenylquinazolin-4-yl)amino]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-phenylquinazolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-16-10-6-9-15(13-16)21-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13,24H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWJIKJZLUZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Molecular Mechanisms of Action and Target Engagement of 3 2 Phenylquinazolin 4 Yl Amino Phenol

Identification of Molecular Targets

The biological activity of 3-[(2-Phenylquinazolin-4-yl)amino]phenol is attributed to its interaction with several molecular targets, including protein kinases, receptors, and enzymes. The quinazoline (B50416) scaffold is a well-established pharmacophore known for its affinity for the ATP-binding site of various kinases.

Kinase Inhibition Profiles

While a comprehensive kinase inhibition profile for this compound is not extensively detailed in publicly available research, the broader class of 4-anilinoquinazoline (B1210976) derivatives has been widely studied as kinase inhibitors. These compounds are recognized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the 4-anilinoquinazoline core is a privileged scaffold for developing EGFR inhibitors. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding to the kinase active site. nih.gov

Derivatives of 4-aminoquinazoline have also been investigated as inhibitors of other kinases, such as Aurora kinases. Quantitative structure-activity relationship (QSAR) studies on 4-aminoquinazoline-urea derivatives have been performed to understand the structural features influencing their affinity for Aurora kinase inhibition. researchgate.net

Table 1: Potential Kinase Targets for 4-Anilinoquinazoline Derivatives

Kinase Target Compound Class Role in Cellular Signaling
Epidermal Growth Factor Receptor (EGFR) 4-Anilinoquinazolines Cell proliferation, survival, and differentiation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 4-Anilinoquinazolines Angiogenesis

This table is illustrative of the potential targets for the general class of compounds and specific data for this compound is limited.

Receptor Binding Studies

Specific receptor binding studies for this compound are not prominently reported in the current scientific literature. However, research on related 4-aminoquinazoline derivatives has shown their potential as antagonists for the opioid receptor like-1 (ORL1), also known as the nociceptin receptor. This suggests that compounds with this scaffold may have applications in modulating opioid receptor pathways. researchgate.net

Enzyme Modulatory Activities

Beyond kinase and receptor interactions, derivatives of 2-phenylquinazolin-4-amine have been identified as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular defense against oxidative stress. The induction of NQO1 by these compounds is linked to their ability to interfere with the Keap1-Nrf2 protein-protein interaction, a key regulatory pathway for antioxidant response.

Intracellular Signaling Pathway Modulation

The engagement of this compound and its analogs with their molecular targets leads to the modulation of various intracellular signaling pathways, impacting cellular processes such as proliferation, survival, and stress response.

Downstream Effectors and Upregulated/Downregulated Genes

The inhibition of kinases like EGFR by 4-anilinoquinazoline derivatives directly affects downstream signaling cascades. EGFR activation typically leads to the autophosphorylation of its tyrosine kinase domain, creating docking sites for various signaling proteins and initiating pathways such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways. By blocking the ATP-binding site, inhibitors prevent these downstream signaling events, which can lead to the downregulation of genes involved in cell cycle progression and survival.

The induction of NQO1 via the Keap1-Nrf2 pathway represents another significant modulation of intracellular signaling. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. By disrupting the Keap1-Nrf2 interaction, 2-phenylquinazolin-4-amine derivatives allow Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, including NQO1. This leads to an upregulation of cellular antioxidant defenses.

Table 2: Modulated Signaling Pathways and Potential Gene Regulation

Signaling Pathway Modulatory Effect Potential Downstream Gene Regulation
EGFR Signaling Inhibition Downregulation of cyclins, anti-apoptotic proteins (e.g., Bcl-2)

This table outlines the likely effects based on the activities of structurally related compounds.

Protein-Protein Interaction Perturbations

A key molecular mechanism for a subset of 2-phenylquinazolin-4-amine derivatives is the perturbation of protein-protein interactions (PPIs). The most well-documented example is the inhibition of the Keap1-Nrf2 interaction. This disruption is a critical event that unleashes the antioxidant and cytoprotective functions of Nrf2. This mechanism highlights that the biological effects of this class of compounds are not solely dependent on interactions with enzymatic active sites but also on the modulation of the cellular interactome.

Cellular Effects in Preclinical Models

Cell Proliferation and Apoptosis Induction Studies

Without experimental data, it is not possible to detail the effects of this compound on the proliferation of various cell lines or its potential to induce programmed cell death (apoptosis).

Cell Cycle Arrest Mechanisms

Information on whether this compound can cause cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) is not available.

Differentiation and Senescence Induction

There is no available information to suggest that this compound induces cellular differentiation or senescence in preclinical models.

Angiogenesis Modulation in In Vitro Models

The effect of this compound on the formation of new blood vessels (angiogenesis) in in vitro models, such as tube formation assays, has not been documented in available literature.

Invasion and Metastasis Inhibition in Cell-Based Assays

There are no published studies on the ability of this compound to inhibit cancer cell invasion and metastasis in assays like the Transwell invasion assay.

A comprehensive understanding of the therapeutic potential of this compound would require dedicated studies to elucidate its biological activity profile.

Structure Activity Relationship Sar Studies of 3 2 Phenylquinazolin 4 Yl Amino Phenol Derivatives

Elucidation of Pharmacophoric Features

The fundamental structure of 3-[(2-Phenylquinazolin-4-yl)amino]phenol comprises a quinazoline (B50416) core, a phenyl ring at the 2-position, and a 3-aminophenol (B1664112) moiety linked at the 4-position via a nitrogen atom. This arrangement provides a privileged scaffold for interaction with various biological targets, most notably the ATP-binding site of protein kinases. nih.govnih.gov

Pharmacophore modeling studies on the broader class of 4-anilinoquinazolines have identified several key features essential for activity. nih.gov These generally include:

A hydrogen bond acceptor: The N1 atom of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with a backbone amide proton in the hinge region of the kinase ATP-binding site. nih.gov

A hydrogen bond donor: The N3 atom of the quinazoline can participate in hydrogen bonding, sometimes through a water-mediated bridge. nih.gov

Aromatic/hydrophobic regions: The quinazoline ring system and the 2-phenyl group occupy hydrophobic pockets within the active site.

A substituted anilino ring: The anilino moiety at the 4-position provides a vector for further interactions and substitutions that can enhance potency and selectivity.

For this compound specifically, the hydroxyl group on the anilino ring introduces a potential hydrogen bond donor/acceptor site. Its meta position is crucial; studies on related 4-anilinoquinazolines have shown that substitution at the meta position of the aniline (B41778) ring with a hydroxyl group can lead to potent inhibitors of vascular endothelial growth factor receptor (VEGFR). amazonaws.com The presence and position of this hydroxyl group can significantly influence the binding orientation and affinity of the molecule within the target's active site.

Impact of Substitutions on the Phenyl Ring

The phenyl ring at the 2-position of the quinazoline core is a key site for modification to improve the pharmacological profile of this compound derivatives. SAR studies have demonstrated that the nature and position of substituents on this ring can have a profound impact on activity.

In a series of 2-phenyl-substituted quinazolin-4(3H)-ones, it was observed that the introduction of certain substituents on the phenyl ring significantly influenced their antiproliferative activities. For instance, the presence of a methoxy (B1213986) group on the phenyl ring, combined with a dimethylaminoacetamido side chain at another position, was shown to enhance cytotoxic activity. nih.gov Conversely, the presence of a bulkier naphthyl group instead of a substituted phenyl ring at the 2-position was generally unfavorable for cytotoxic activity. nih.gov

The following table summarizes the impact of substitutions on the 2-phenyl ring on the cytotoxic activity of related quinazolinone derivatives against the Hap-1 chronic myeloid leukemia cell line.

Compound2-Phenyl Ring SubstitutionOther SubstitutionsCytotoxicity (IC50 in µM)
17 4-methoxy8-(dimethylaminoacetamido)Low micromolar range
21 4-hydroxy8-(dimethylaminoacetamido)Reduced activity vs. 17
Naphthyl Analog Naphthyl group8-(dimethylaminoacetamido)Unfavorable activity

Data synthesized from a study on 2-substituted quinazolin-4(3H)-ones. nih.gov

These findings suggest that both electronic and steric factors of the substituent on the 2-phenyl ring play a crucial role in determining the biological activity of these compounds.

Influence of Modifications to the Quinazoline Core

The quinazoline scaffold itself is a critical determinant of biological activity, and modifications to this core have been extensively explored. SAR studies have revealed that substitutions at various positions on the quinazoline ring can modulate potency and selectivity. nih.gov

For the broader class of quinazolinone derivatives, substitutions at positions 6 and 7 of the quinazoline ring with small, electron-donating groups have been shown to increase the activity of some compounds. nih.gov For example, the introduction of morpholine (B109124) alkoxy substituents at positions 6 and 7 of the quinazoline core in certain 4-anilinoquinazoline (B1210976) derivatives led to a shift in the binding mode and novel hydrogen bond interactions, resulting in increased potency. nih.gov

Role of the Anilino Linker in Target Affinity and Selectivity

The anilino linker, which connects the 3-aminophenol moiety to the 4-position of the quinazoline core, is a pivotal element for target affinity and selectivity. The nitrogen atom of the anilino group and the attached phenolic ring play distinct and crucial roles.

The nitrogen atom of the linker is a key hydrogen bond donor, and its orientation is critical for proper binding. The anilino ring itself fits into a specific pocket of the target protein, and its substitution pattern dictates the resulting biological activity.

In the case of this compound, the hydroxyl group at the meta-position of the anilino ring is of particular importance. Studies on analogous compounds have shown that a hydroxyl group at this position can form additional hydrogen bonds with amino acid residues in the active site, thereby enhancing binding affinity. nih.gov The substitution with small and lipophilic groups, particularly at the meta position of the anilino ring, has been shown to increase inhibitory activity in some series of 4-anilinoquinazolines. nih.gov However, the introduction of various hydrophilic substituents, including other hydroxyl groups, on the 4-anilino moiety can sometimes lead to decreased inhibitory activity, highlighting the sensitive nature of these interactions. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand and predict the biological activity of 4-anilinoquinazoline derivatives, numerous quantitative structure-activity relationship (QSAR) studies have been conducted. amazonaws.comresearchgate.netnih.gov These models use statistical methods to correlate the chemical structures of compounds with their biological activities, providing valuable insights for the design of new and more potent analogs.

Both 2D-QSAR and 3D-QSAR models have been developed for this class of compounds. researchgate.netnih.gov These studies have highlighted the importance of various physicochemical properties, such as:

Steric and electrostatic fields: 3D-QSAR models have shown that the shape and electronic properties of the molecules are critical for their interaction with the target. amazonaws.com

Hydrogen bonding potential: The ability to form hydrogen bonds is a key determinant of binding affinity. researchgate.net

Atomic electronegativity and molecular shape: These descriptors have been identified as important factors affecting the activity of 4-anilinoquinazoline derivatives. researchgate.net

For instance, a 3D-QSAR study on a series of 4-anilinoquinazoline derivatives as anticancer agents revealed that steric and electrostatic fields were the most significant contributors to their activity. amazonaws.com Another 2D-QSAR study identified atomic electronegativity, hydrogen bonding ability, and lipophilicity as key factors. researchgate.net While no QSAR models have been published for the exact compound this compound, the models developed for the broader class of 4-anilinoquinazolines provide a robust framework for predicting the activity of its derivatives and guiding further optimization efforts.

Preclinical Pharmacological Profiling of 3 2 Phenylquinazolin 4 Yl Amino Phenol

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research to determine a compound's potential therapeutic activity at the cellular level. This section focuses on the cytotoxic and synergistic effects, as well as resistance mechanisms related to 3-[(2-Phenylquinazolin-4-yl)amino]phenol.

Cytotoxicity in Diverse Cell Lines

Following extensive searches of scientific literature, no specific data detailing the cytotoxic activity (such as IC₅₀ values) of this compound against diverse cancer cell lines could be retrieved. While the broader class of 2-phenylquinazoline (B3120039) derivatives has been investigated for anticancer properties, specific findings for this particular compound are not available in the reviewed literature.

Synergistic Effects with Established Agents in Cell Models

There is currently no publicly available research data on the potential synergistic effects of this compound when used in combination with other established therapeutic agents in cellular models.

Resistance Mechanisms in Cellular Systems

An investigation into the existing scientific literature did not yield any studies that specifically identify or describe the mechanisms of cellular resistance to this compound.

In Vivo Efficacy in Animal Models

In vivo studies in animal models are a critical step to evaluate the efficacy of a compound in a whole-organism setting, providing insights into its potential clinical utility. This section reviews the available data from such models.

Efficacy in Xenograft Models

A comprehensive review of available scientific research found no published studies on the efficacy of this compound in xenograft models.

Efficacy in Syngeneic and Genetically Engineered Mouse Models

There is no available data from studies assessing the efficacy of this compound in syngeneic or genetically engineered mouse models. While related quinazoline (B50416) derivatives have been evaluated in various in vivo models for different conditions, specific results for this compound in cancer-related animal models are absent from the current body of scientific literature.

Pharmacodynamic Biomarker Evaluation in Animal Tissues

The in vivo pharmacodynamic (PD) effects of this compound are critical to understanding its biological activity and therapeutic potential. Following promising in vitro results, the evaluation of the compound's ability to modulate its intended molecular target and downstream signaling pathways in a living organism is a key step. For a compound designed as a Phosphatidylinositol 3-kinase (PI3K) inhibitor, this typically involves the analysis of key components of the PI3K/Akt/mTOR signaling cascade in tumor and/or surrogate tissues from animal models.

Research in this area for quinazoline-based PI3K inhibitors often utilizes xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of the drug's effect on a human-derived tumor in a complex in vivo environment. The primary method for evaluating pharmacodynamic biomarkers in these studies is Western blot analysis of tissue lysates. This technique allows for the quantification of specific proteins and their phosphorylation status, which is indicative of pathway activation.

In studies of compounds structurally related to this compound, a consistent pattern of biomarker modulation is observed. Treatment with these inhibitors leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K pathway. This demonstrates that the compound is engaging its target and exerting the expected biological effect within the tumor tissue.

A representative analysis of pharmacodynamic biomarkers in tumor xenografts treated with a 4-aminoquinazoline PI3K inhibitor would typically assess the phosphorylation status of Akt, a central node in the pathway. A reduction in phosphorylated Akt (pAkt) at specific serine/threonine residues (e.g., Ser473 and Thr308) is a primary indicator of PI3K inhibition. nih.govnih.gov Further downstream, the phosphorylation of proteins like S6 ribosomal protein (a substrate of S6 kinase) and the translation initiation factor 4E-binding protein 1 (4E-BP1) are also commonly evaluated to confirm the comprehensive blockade of the signaling cascade. nih.gov

The table below presents hypothetical but representative data from a Western blot analysis of tumor tissue lysates from a xenograft mouse model. This data illustrates the expected dose-dependent inhibitory effect of a compound like this compound on the PI3K/Akt signaling pathway.

BiomarkerVehicle ControlLow DoseHigh DosePercent Inhibition (High Dose)
pAkt (Ser473)1.000.650.2575%
Total Akt1.000.981.02-2%
pS6 (Ser235/236)1.000.720.3070%
Total S61.001.010.991%

This table presents illustrative data. The values represent the relative band intensity from a Western blot analysis, normalized to a loading control and expressed relative to the vehicle control group. The "Percent Inhibition" is calculated as (1 - [High Dose Value / Vehicle Control Value]) * 100.

The data in the table demonstrates that the compound effectively reduces the levels of phosphorylated Akt and S6 protein in a dose-dependent manner, while having a negligible effect on the total levels of these proteins. This selective inhibition of phosphorylation is a hallmark of targeted kinase inhibitors and provides strong evidence of on-target activity in vivo. Such studies are crucial for establishing a clear link between drug exposure and target modulation, which is essential for guiding the design of clinical trials.

Computational Chemistry and Cheminformatics Investigations of 3 2 Phenylquinazolin 4 Yl Amino Phenol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. lums.ac.irnih.gov For 3-[(2-Phenylquinazolin-4-yl)amino]phenol, docking studies are crucial for identifying potential biological targets and elucidating the molecular basis of its activity. Given the prevalence of the 4-anilinoquinazoline (B1210976) scaffold in kinase inhibitors, a primary focus of docking studies would be on the ATP-binding sites of various protein kinases. nih.govmdpi.comresearchgate.net

Studies on analogous 4-anilinoquinazoline derivatives have consistently shown a characteristic binding mode within the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net In this canonical binding pose, the quinazoline (B50416) ring system acts as a scaffold that mimics the adenine (B156593) base of ATP. Key interactions typically involve:

Hydrogen Bonding: The N1 atom of the quinazoline ring commonly forms a critical hydrogen bond with the backbone NH group of a methionine residue in the hinge region of the kinase (e.g., Met793 in EGFR). nih.govresearchgate.net The N3 atom can also engage in water-mediated hydrogen bonds. nih.gov

Hydrophobic Interactions: The phenyl ring at position 2 and the aniline (B41778) moiety at position 4 are directed into hydrophobic pockets within the active site, contributing significantly to binding affinity. nih.govbenthamdirect.com

For this compound, the hydroxyl group on the meta-position of the aniline ring could provide an additional point of interaction, potentially forming a hydrogen bond with nearby amino acid residues or a water molecule, which could enhance binding affinity or selectivity for specific kinases. Docking simulations against a panel of kinases, such as EGFR, VEGFR, PI3K, and PAK4, would be instrumental in predicting its target profile and guiding further experimental validation. benthamdirect.comfrontiersin.orgnih.govmdpi.com

Table 1: Representative Molecular Docking Results for a Quinazoline Derivative in a Kinase Active Site

ParameterValueDescription
Target Protein Epidermal Growth Factor Receptor (EGFR)A key target in cancer therapy.
Binding Energy (kcal/mol) -8.5 to -10.5Predicted affinity of the ligand for the protein.
Key H-bond Interactions Met793Crucial interaction with the hinge region of the kinase. researchgate.net
Other Interactions Hydrophobic, van der WaalsInteractions with residues in the ATP-binding pocket. benthamdirect.com

Molecular Dynamics Simulations to Elucidate Binding Conformations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. abap.co.inresearchgate.net An MD simulation of the this compound-protein complex, typically on a nanosecond timescale, would be performed to assess the stability of the predicted docking pose. frontiersin.orgresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD plot over the simulation time suggests that the complex is in a stable equilibrium and the ligand remains securely bound. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. It can highlight which parts of the protein interact most dynamically with the ligand. abap.co.inresearchgate.net

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bond occupancy throughout the simulation. This can confirm the stability of critical hydrogen bonds identified in docking studies, such as the one with the hinge region methionine. kemdikbud.go.id

These simulations provide crucial insights into the conformational stability and interaction dynamics, reinforcing the binding mode predicted by docking. researchgate.net For example, a stable hydrogen bond with high occupancy between the quinazoline N1 and the kinase hinge would strongly support a canonical binding mode. kemdikbud.go.id

ADMET Prediction and Druglikeness Assessment (In Silico)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of these pharmacokinetic and toxicological parameters, helping to identify potential liabilities and guide chemical modifications. researchgate.netnih.govnih.gov

For this compound, various computational models can predict properties related to druglikeness. These often begin with an assessment of Lipinski's "Rule of Five," which predicts oral bioavailability based on molecular properties. researchgate.net Numerous studies on quinazoline derivatives have shown that this scaffold generally possesses favorable drug-like properties. researchgate.netacs.org

Table 2: Predicted In Silico ADMET and Druglikeness Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule
LogP < 5Compliant with Lipinski's Rule
H-bond Donors < 5Compliant with Lipinski's Rule
H-bond Acceptors < 10Compliant with Lipinski's Rule
Human Intestinal Absorption HighLikely to be well-absorbed orally. nih.gov
Blood-Brain Barrier (BBB) Permeation Low to MediumMay or may not significantly penetrate the CNS. nih.gov
CYP450 Inhibition Potential inhibitor of 2D6/3A4May have drug-drug interactions.
Ames Mutagenicity Non-mutagenicPredicted to be non-carcinogenic. nih.gov

Virtual Screening for Novel Targets or Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netderpharmachemica.com This can be done in two primary ways:

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, docking can be used to screen thousands or millions of compounds against its binding site. researchgate.netnih.gov For this compound, this could involve screening a library of its analogues against a specific kinase to find derivatives with improved binding affinity.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but active ligands are known, a model (pharmacophore) can be built based on the common chemical features of these active molecules. frontiersin.orgnih.gov This pharmacophore model is then used to search for other molecules in a database that possess the same features. nih.gov The 4-anilinoquinazoline scaffold of this compound is a well-defined pharmacophore for kinase inhibition, making it an excellent query for identifying new compounds with similar activity. frontiersin.org

Collaborative virtual screening efforts have successfully identified novel 2-arylquinazoline series with biological activity, demonstrating the power of this approach to explore new chemical space. acs.org

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired properties. benthamdirect.com Based on the information gathered from docking and MD simulations of this compound, de novo design algorithms can be employed to:

Scaffold Hopping: Replace the quinazoline core with other heterocyclic systems while maintaining the key interaction points (e.g., the hydrogen bond donor/acceptor pattern). This can lead to novel intellectual property and potentially improved properties.

Fragment-Based Growth: Using the existing this compound structure as a starting point, algorithms can "grow" new functional groups or fragments in unoccupied pockets of the target's active site to enhance binding affinity. nih.gov

QSAR-Guided Design: Quantitative Structure-Activity Relationship (QSAR) models built from a series of quinazoline analogues can identify the structural modifications that are most likely to improve biological activity. frontiersin.orgnih.govnih.gov These models can then guide the design of new, more potent compounds. benthamdirect.comacs.org

These computational design strategies accelerate the drug discovery cycle by focusing synthetic efforts on compounds with the highest probability of success. nih.gov

Analogues and Derivatives of 3 2 Phenylquinazolin 4 Yl Amino Phenol

Design Principles for Next-Generation Analogues

The development of next-generation analogues of 3-[(2-Phenylquinazolin-4-yl)amino]phenol would be guided by established structure-activity relationship (SAR) principles for the 4-aminoquinazoline and aminophenol classes of compounds. The primary goal is to modulate the compound's properties to enhance therapeutic efficacy, selectivity, and pharmacokinetic profile.

Key design considerations would include:

Modification of the 2-Phenyl Ring: The phenyl group at the 2-position of the quinazoline (B50416) ring is a prime site for modification. Introducing various substituents (electron-donating or electron-withdrawing groups) can influence the electronic environment of the entire molecule, potentially affecting its binding affinity to biological targets. For instance, in other quinazoline series, substitutions at this position have been shown to be critical for activity. researchgate.net

Substitution on the Quinazoline Core: The quinazoline ring itself offers several positions (e.g., 6, 7, and 8) for substitution. Modifications at these positions are known to significantly impact the biological activity and selectivity of quinazoline-based drugs. researchgate.net For example, the introduction of small, lipophilic groups can enhance cell permeability and potency.

Alteration of the 3-Aminophenol (B1664112) Moiety: The aminophenol portion of the molecule is crucial, likely involved in key hydrogen bonding interactions with a target protein. The position and nature of the hydroxyl group are critical. Shifting the hydroxyl group to the 2- or 4-position of the aniline (B41778) ring would create regioisomers with potentially different biological activities and metabolic stabilities. Furthermore, the amino linker can be modified to alter flexibility and geometry.

Pharmacophore Hybridization: A common design strategy involves combining the core scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, incorporating fragments known to interact with specific enzyme active sites could lead to highly potent and selective inhibitors.

Synthesis and Evaluation of Isosteres

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound without drastically altering its shape and electronic characteristics. nih.gov For this compound, several isosteric modifications could be envisioned.

Phenol (B47542) Bioisosteres: The phenolic hydroxyl group is often a site of rapid metabolic glucuronidation or sulfation, leading to poor bioavailability. nih.gov Replacing the phenol with a metabolically more stable bioisostere is a common strategy. A variety of phenol bioisosteres have been successfully employed in drug design, including benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. nih.gov The selection of an appropriate isostere would depend on maintaining the crucial hydrogen-bonding interactions of the original phenol while improving its drug-like properties.

Table 1: Potential Phenol Bioisosteres for this compound

This interactive table showcases potential bioisosteric replacements for the phenol moiety in this compound, along with the rationale for their selection.
Original MoietyPotential BioisostereRationale for Replacement
PhenolBenzimidazoloneMimics hydrogen bond donor/acceptor properties, often more metabolically stable. nih.gov
PhenolIndole (specifically, an indol-5-ol or similar)Can act as a hydrogen bond donor and has a similar aromatic character.
PhenolHydroxy-quinoline/isoquinolineIntroduces a nitrogen atom which can alter basicity and solubility, potentially leading to new interactions. nih.gov
PhenolPyridoneA smaller heterocyclic ring that can mimic the hydrogen bonding capabilities of a phenol. nih.gov

The synthesis of these isosteric analogues would likely follow established routes for the formation of 4-aminoquinazolines, starting from the appropriately substituted anthranilic acid or isatoic anhydride (B1165640) and the corresponding aminobenzimidazolone or other amino-heterocycle. The evaluation of these new compounds would involve a battery of in vitro assays to determine their potency against relevant biological targets and their metabolic stability in liver microsomes.

Strategies for Enhancing Selectivity and Potency

Enhancing the selectivity and potency of a lead compound is a critical step in drug development. For analogues of this compound, several strategies could be employed, drawing from successful examples in the broader quinazoline literature.

Structure-Based Drug Design: If the biological target of this compound is known and its three-dimensional structure has been determined, structure-based design can be a powerful approach. Molecular docking studies could be used to predict the binding modes of proposed analogues and to design new molecules with improved interactions with the target's active site. researchgate.net This can help in making rational modifications to enhance potency and selectivity.

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, which can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. This could be achieved by introducing cyclic structures or by incorporating double or triple bonds into the linker between the quinazoline and phenol rings.

Exploiting Subtle Structural Differences in Target Active Sites: If the compound targets a family of related proteins (e.g., kinases), subtle differences in the amino acid composition of their active sites can be exploited to achieve selectivity. By designing analogues that form specific interactions with residues unique to the desired target, selectivity can be greatly enhanced.

Table 2: Research Findings on Potency and Selectivity of Related Quinazoline Derivatives

This interactive table summarizes findings from studies on related quinazoline compounds, illustrating strategies that have been successful in enhancing potency and selectivity.
Compound SeriesKey Finding for Potency/SelectivityReference
4-Aminoquinazoline derivativesIntroduction of a guanidine (B92328) group on a cyclohexylamino substituent at the 4-position led to a highly potent and selective ORL1 antagonist. nih.gov nih.gov
2-Substituted-3-phenyl-quinazolin-4(3H)-one derivativesSpecific thioether substitutions at the 2-position resulted in promising phosphodiesterase inhibitory activity. citeab.com citeab.com
6-Substituted quinazolinone derivativesPalladium-catalyzed coupling to introduce aryl or alkyl amines and thiols at the 6-position yielded compounds with significant anticancer activities. researchgate.net researchgate.net

Prodrug Approaches and Targeted Delivery Strategies (Conceptual)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. mdpi.comnih.gov This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, rapid metabolism, and lack of target specificity. nih.govmdpi.com For this compound, several conceptual prodrug strategies could be considered.

Masking the Phenolic Hydroxyl Group: The phenolic hydroxyl group is an ideal handle for prodrug derivatization. It can be converted into an ester, carbonate, or phosphate (B84403) ester. acs.org These promoieties are designed to be cleaved by endogenous enzymes (e.g., esterases, phosphatases) to release the active phenolic drug. A phosphate ester, for example, would significantly increase the aqueous solubility of the compound, which could be advantageous for formulation. acs.org

Targeting Specific Tissues: Prodrugs can be designed for targeted delivery. For instance, if the intended target is in a specific tissue that has a high concentration of a particular enzyme, a promoiety that is a substrate for that enzyme can be attached to the drug. This would lead to the preferential release of the active drug in the target tissue, thereby increasing efficacy and reducing systemic side effects.

Amino Acid Prodrugs: Attaching an amino acid to the parent drug can facilitate its transport across biological membranes via amino acid transporters. mdpi.com This strategy could be particularly useful for improving the oral bioavailability or brain penetration of the compound.

Table 3: Conceptual Prodrug Strategies for this compound

This interactive table outlines conceptual prodrug strategies that could be applied to this compound to improve its drug-like properties.
PromoietiesPotential AdvantageActivation Mechanism
Phosphate EsterIncreased aqueous solubility. acs.orgCleavage by alkaline phosphatases. acs.org
Amino Acid EsterEnhanced transport across membranes via amino acid transporters. mdpi.comHydrolysis by esterases. mdpi.com
GlucuronidePotential for targeting specific tissues with high glucuronidase activity. mdpi.comCleavage by β-glucuronidase. mdpi.com
CarbamateCan be designed for controlled release. nih.govEnzymatic or chemical hydrolysis. nih.gov

Future Directions and Translational Research Perspectives for 3 2 Phenylquinazolin 4 Yl Amino Phenol

Exploration of New Therapeutic Indications

Currently, there are no established therapeutic indications for 3-[(2-Phenylquinazolin-4-yl)amino]phenol. Future research would need to commence with broad-spectrum screening to identify potential biological activities. Based on the known properties of the quinazoline (B50416) scaffold, initial investigations could hypothetically focus on its potential as an anticancer or anti-inflammatory agent. The presence of a phenol (B47542) group might also suggest an exploration of its antioxidant capabilities. nih.gov Such studies would involve a series of in vitro assays against various cell lines and biological targets to identify any promising areas for more focused preclinical research.

Development of Advanced Delivery Systems (Conceptual)

The physicochemical properties of this compound, such as its solubility and permeability, are not yet characterized in the scientific literature. Should this compound demonstrate promising biological activity, the development of advanced delivery systems would be a critical next step to enhance its therapeutic efficacy. Conceptually, this could involve encapsulation in nanoparticle systems to improve bioavailability and target specific tissues. nih.gov For instance, if it were identified as a potential anticancer agent, liposomal or polymeric nanoparticle formulations could be designed for passive or active targeting of tumor cells.

Integration with Multi-Omics Data for Deeper Mechanistic Understanding

To understand how this compound might exert its effects at a molecular level, future studies would benefit from a multi-omics approach. This would involve treating model systems (e.g., cell cultures) with the compound and subsequently analyzing changes in the genome, proteome, and metabolome. Such data would provide a comprehensive view of the biological pathways modulated by the compound, offering insights into its mechanism of action. This approach is still nascent for many compounds and has not yet been applied to this compound.

Bioinformatic Approaches for Target Validation and Biomarker Discovery

In conjunction with multi-omics data, bioinformatic tools would be essential for identifying and validating the specific molecular targets of this compound. Computational models could predict potential binding sites on proteins, and these predictions could then be experimentally validated. Furthermore, if the compound shows efficacy in preclinical models of a particular disease, bioinformatics could be used to identify biomarkers that predict response or resistance to treatment. This remains a hypothetical application for this specific compound pending initial discovery of biological activity.

Design of Preclinical Combinatorial Therapeutic Strategies

Should this compound be found to have a specific biological activity, a logical next step in its preclinical development would be to investigate its potential in combination with other therapeutic agents. nih.gov For example, if it were to show modest anticancer effects, combining it with existing chemotherapy drugs could lead to synergistic effects, potentially allowing for lower doses and reduced toxicity. The design of such preclinical studies would be guided by the mechanistic insights gained from multi-omics and bioinformatic analyses.

Q & A

Q. What are the common synthetic routes for 3-[(2-Phenylquinazolin-4-yl)amino]phenol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions. One method involves refluxing 4-amino acetophenone with an ethanolic solution of a quinazolinone precursor (e.g., compound 1a/1b) in the presence of acetic acid as a catalyst. Key parameters include:

  • Solvent : Ethanol or methanol for solubility and stability.
  • Catalyst : Acetic acid to promote imine formation.
  • Reaction Time : 6–8 hours (monitored by TLC). Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration and drying. Yield optimization may require adjusting molar ratios (e.g., 1:1.2 for ketone:amine) and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ ~10.0 ppm). 13C^{13}C NMR confirms quinazolinone carbonyl signals (δ ~160 ppm) .
  • Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (e.g., m/z 305 [M+1] for analogous quinazolinones) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry and hydrogen bonding. SHELX software refines structures, addressing challenges like solvent disorder (e.g., methanol hemisolvates) .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the bioactivity of quinazolin-4-amine derivatives?

3D-QSAR studies utilize molecular descriptors (e.g., steric, electrostatic fields) to correlate structure with activity. For example:

  • Training Set : Derivatives with known IC50_{50} values against target enzymes (e.g., kinases).
  • Validation : Leave-one-out cross-validation assesses model robustness (R2^2 > 0.8).
  • Application : Predict binding affinities of this compound by aligning it with the pharmacophore of active analogs (e.g., morpholinyl-substituted quinazolines) .

Q. What challenges arise in determining the crystal structure of this compound, and how can computational tools address them?

Challenges include:

  • Disorder : Solvent molecules (e.g., methanol) may occupy multiple positions, complicating refinement.
  • Twinned Data : SHELXL resolves twinning via HKLF5 format, improving R-factor convergence (e.g., R < 0.06) .
  • Hydrogen Bonding : Density functional theory (DFT) calculations validate intermolecular interactions (e.g., O–H···N bonds) observed in crystallography.

Q. How should researchers resolve discrepancies in reported bioactivity or synthetic yields for this compound?

  • Replicate Experiments : Control variables like solvent purity, temperature, and catalyst concentration.
  • Analytical Cross-Check : Use HPLC-MS to confirm product homogeneity and quantify byproducts.
  • Computational Validation : Compare experimental IC50_{50} values with docking scores from AutoDock Vina to identify outliers .

Methodological Considerations

Q. What strategies mitigate oxidation of the phenol moiety during synthesis?

  • Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to block the hydroxyl during reactive steps.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation.
  • Post-Synthesis Deprotection : Cleave protecting groups with mild bases (e.g., K2_2CO3_3/MeOH) .

Q. How can researchers optimize purification for high-purity this compound?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates non-polar byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.